3-(2-Chloropropionyl)aminobenzamide
Overview
Description
3-(2-Chloropropionyl)aminobenzamide is a chemical compound characterized by its unique structure, which includes a chloropropionyl group attached to an aminobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloropropionyl)aminobenzamide typically involves the reaction of 2-chloropropionyl chloride with aminobenzamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or dimethylformamide is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chloropropionyl)aminobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the chloropropionyl group.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogenation with palladium on carbon.
Substitution reactions can be facilitated by nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation can yield carboxylic acids or ketones.
Reduction can produce amines or alcohols.
Substitution can result in the formation of amides or esters.
Scientific Research Applications
3-(2-Chloropropionyl)aminobenzamide has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(2-Chloropropionyl)aminobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
3-(2-Chloropropionyl)aminobenzamide is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
2-Chloropropionyl chloride: A related acyl chloride used in organic synthesis.
Aminobenzamide: A simpler amide compound without the chloropropionyl group.
These compounds differ in their functional groups and reactivity, making this compound distinct in its applications and properties.
Properties
IUPAC Name |
3-(2-chloropropanoylamino)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-6(11)10(15)13-8-4-2-3-7(5-8)9(12)14/h2-6H,1H3,(H2,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQFWVZYCFYQIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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